molecular formula C9H11NO2 B3286063 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde CAS No. 819069-58-4

6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde

Cat. No.: B3286063
CAS No.: 819069-58-4
M. Wt: 165.19 g/mol
InChI Key: KIUBLPCMTJOZOA-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde is a versatile organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. This compound features a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 2- and 4-positions, and a formyl group at the 3-position. Due to its unique structure, it serves as a valuable building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,4-dimethylpyridine as the starting material.

  • Methylation: The pyridine ring is methylated at the 6-position using a suitable methylating agent, such as methyl iodide, under appropriate reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to a corresponding alcohol.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and halides can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, such as 6-Methoxy-2,4-dimethylpyridine-3-carboxylic acid.

  • Reduction Products: Alcohols, such as 6-Methoxy-2,4-dimethylpyridine-3-ol.

  • Substitution Products: Various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

6-Methoxy-2,4-dimethylpyridine-3-carbaldehyde is similar to other pyridine derivatives, such as 2,4-dimethylpyridine and 6-methoxypyridine. its unique combination of substituents makes it distinct in terms of reactivity and application. Other similar compounds include:

  • 2,4-Dimethylpyridine: Lacks the methoxy and formyl groups.

  • 6-Methoxypyridine: Lacks the methyl groups at the 2- and 4-positions.

  • 3-Formylpyridine: Lacks the methoxy and methyl groups.

Properties

IUPAC Name

6-methoxy-2,4-dimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-9(12-3)10-7(2)8(6)5-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUBLPCMTJOZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243044
Record name 6-Methoxy-2,4-dimethyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819069-58-4
Record name 6-Methoxy-2,4-dimethyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819069-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2,4-dimethyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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